(S)-3-Methyl-1-(oxetan-3-yl)piperazine synthesis protocols
(S)-3-Methyl-1-(oxetan-3-yl)piperazine synthesis protocols
An In-depth Technical Guide to the Synthesis of (S)-3-Methyl-1-(oxetan-3-yl)piperazine
Introduction
(S)-3-Methyl-1-(oxetan-3-yl)piperazine is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. Its structure combines two highly valued motifs: the piperazine ring and the oxetane moiety. The piperazine core is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties.[1][2] The oxetane ring, a four-membered cyclic ether, is an increasingly popular design element in drug discovery.[3][4] It serves as a polar, three-dimensional scaffold that can improve aqueous solubility, reduce metabolic liability, and act as a bioisostere for less desirable groups like carbonyls.[3][4][5]
The specific stereochemistry at the C-3 position of the piperazine ring—the (S)-configuration—is crucial for enabling stereospecific interactions with biological targets, which is a cornerstone of developing selective and potent therapeutics.[1][6] Consequently, a robust and reproducible synthesis protocol for this building block is essential for researchers and drug development professionals engaged in creating next-generation pharmaceuticals.[7][8]
This guide provides a detailed, field-proven methodology for the synthesis of (S)-3-Methyl-1-(oxetan-3-yl)piperazine. It elucidates the strategic considerations behind the chosen synthetic route, offers step-by-step experimental protocols, and is grounded in authoritative scientific literature to ensure both accuracy and reproducibility.
Retrosynthetic Analysis
The most logical and efficient approach to constructing the target molecule involves a convergent synthesis. The core strategy is to disconnect the C-N bond between the piperazine nitrogen and the oxetane ring. This disconnection points to two key starting materials: a chiral, selectively protected piperazine derivative and an electrophilic oxetane source.
This retrosynthetic analysis identifies (S)-1-Boc-3-methylpiperazine and oxetan-3-one as the ideal precursors. The Boc (tert-butoxycarbonyl) protecting group on the (S)-3-methylpiperazine is critical for ensuring regioselectivity, directing the alkylation to the unprotected N-4 nitrogen and preventing undesired side reactions. The coupling of these two fragments is best achieved through reductive amination, a reliable and high-yielding method for forming carbon-nitrogen bonds.[9]
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Intermediate: (S)-1-Boc-3-methylpiperazine
Causality of Experimental Choice: The initial and most critical step is the selective protection of one of the two nitrogen atoms in (S)-3-methylpiperazine. The secondary amine at the N-1 position is sterically less hindered than the N-4 amine adjacent to the methyl group, but both are nucleophilic. Using one equivalent of di-tert-butyl dicarbonate (Boc₂O) allows for the controlled formation of the mono-protected intermediate. This protection strategy is fundamental because it ensures that the subsequent reaction with oxetan-3-one occurs exclusively at the desired N-4 position.[10][11]
Experimental Protocol: Boc Protection
-
Reaction Setup: To a solution of (S)-3-methylpiperazine (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per 1 g of piperazine) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) dissolved in a minimal amount of DCM dropwise to the stirred piperazine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-methylpiperazine, which is often a white solid or oil.[10]
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| (S)-3-Methylpiperazine | 100.16 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.0 |
| Dichloromethane (DCM) | 84.93 | Solvent |
Part II: Reductive Amination for C-N Bond Formation
Mechanistic Insight: This core transformation utilizes a one-pot reductive amination protocol.[9] The reaction proceeds through two key stages. First, the nucleophilic secondary amine of (S)-1-Boc-3-methylpiperazine attacks the carbonyl carbon of oxetan-3-one to form a transient hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), delivers a hydride to the iminium carbon, yielding the desired N-alkylated product.[12] STAB is the reagent of choice because it is less reactive than other borohydrides and selectively reduces the iminium ion in the presence of the unreacted ketone, minimizing side reactions.[13]
Caption: Key stages of the synthesis from the protected intermediate.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve (S)-1-Boc-3-methylpiperazine (1.0 eq.) and oxetan-3-one (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1-0.2 eq.) to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture at room temperature. The addition may cause slight effervescence.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| (S)-1-Boc-3-methylpiperazine | 200.28 | 1.0 |
| Oxetan-3-one | 72.06 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 |
| Dichloromethane (DCM) | 84.93 | Solvent |
Part III: Deprotection to Yield Final Product
Rationale: The final step involves the removal of the Boc protecting group to liberate the secondary amine at the N-1 position, yielding the target compound. This is a standard procedure accomplished under acidic conditions.[14] The tert-butoxycarbonyl group is labile in strong acid, where it fragments into isobutylene and carbon dioxide, leaving behind the protonated amine salt.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected intermediate from Part II in DCM.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq.) or a 4M solution of HCl in 1,4-dioxane, dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS for the complete consumption of the starting material (typically 1-2 hours).
-
Solvent Removal: Remove the excess acid and solvent under reduced pressure.
-
Neutralization and Extraction: Neutralize the resulting salt with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is basic (>9). Extract the product into an organic solvent like DCM or ethyl acetate.
-
Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford the final product, (S)-3-Methyl-1-(oxetan-3-yl)piperazine.
Summary of Physicochemical Properties
The following table summarizes key properties of the final product, compiled from supplier data.
| Property | Value | Source |
| CAS Number | 1893405-51-0 | [15] |
| Molecular Formula | C₉H₁₈N₂O | [15] |
| Molecular Weight | 170.25 g/mol | N/A |
| Purity | ≥95% | [15] |
| Appearance | Colorless to Yellow Liquid | [16] |
Conclusion
The synthesis of (S)-3-Methyl-1-(oxetan-3-yl)piperazine is reliably achieved through a three-stage process: regioselective Boc protection of the chiral piperazine starting material, efficient C-N bond formation via reductive amination with oxetan-3-one, and a final acidic deprotection. Each step is selected for its high yield, operational simplicity, and scalability. The strategic use of a protecting group and a mild, selective reducing agent are key to the success of this protocol. This guide provides a validated and scientifically grounded pathway for researchers to access this valuable building block for application in drug discovery and development programs.
References
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Oxetanes and Oxetan-3-ones. (n.d.). Retrieved February 24, 2026, from [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]
-
Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid - ACS Publications. (2024, April 8). Retrieved February 24, 2026, from [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.).
- US20130116245A1 - Alkylated piperazine compounds - Google Patents. (n.d.).
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. (n.d.). Retrieved February 24, 2026, from [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Retrieved February 24, 2026, from [Link]
-
The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines - Benjamin Bouvier. (n.d.). Retrieved February 24, 2026, from [Link]
-
Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine | The Journal of Organic Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (2025, August 30). Retrieved February 24, 2026, from [Link]
-
Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
-
1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. (2010, March 29). Retrieved February 24, 2026, from [Link]
-
A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved February 24, 2026, from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 24, 2026, from [Link]
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024, October 24). Retrieved February 24, 2026, from [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. (2018, October 31). Retrieved February 24, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023, September 7). Retrieved February 24, 2026, from [Link]
-
Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed. (2009, February 26). Retrieved February 24, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved February 24, 2026, from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (2025, August 8). Retrieved February 24, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved February 24, 2026, from [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 7. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 8. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. (S)-3-Methyl-1-(oxetan-3-yl)piperazine 95% | CAS: 1893405-51-0 | AChemBlock [achemblock.com]
- 16. 1-(Oxetan-3-yl)piperazine | 1254115-23-5 [sigmaaldrich.com]
